2-Methyl-3-nitrobenzophenone

Catalog No.
S3342720
CAS No.
59394-73-9
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitrobenzophenone

CAS Number

59394-73-9

Product Name

2-Methyl-3-nitrobenzophenone

IUPAC Name

(2-methyl-3-nitrophenyl)-phenylmethanone

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c1-10-12(8-5-9-13(10)15(17)18)14(16)11-6-3-2-4-7-11/h2-9H,1H3

InChI Key

CMGBMDFPBWVRMC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2

2-Methyl-3-nitrobenzophenone is an organic compound characterized by its structure, which consists of a benzophenone core with a methyl group and a nitro group attached to the aromatic rings. Its molecular formula is C14_{14}H11_{11}N1_{1}O3_{3}, and it has a molecular weight of 241.25 g/mol. The compound appears as a yellow solid and is known for its distinct chemical properties, including its reactivity due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups.

The chemical behavior of 2-methyl-3-nitrobenzophenone is influenced by its functional groups. It can undergo various reactions, including:

  • Electrophilic Substitution: The nitro group can direct electrophiles to the ortho and para positions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
  • Oxidation: It can be oxidized to form carboxylic acids or other derivatives, such as 2-benzoyl-6-nitrobenzoic acid, via treatment with nitric acid under controlled conditions .

2-Methyl-3-nitrobenzophenone can be synthesized through several methods:

  • Friedel-Crafts Acylation: This involves the reaction of 2-methyl-3-nitrobenzoyl halides with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The process typically occurs at room temperature followed by refluxing .
  • Reduction Methods: The nitro group can be reduced using various reagents such as iron and hydrochloric acid or catalytic hydrogenation.
  • Oxidative Reactions: Starting from precursors like 3-nitro-o-xylene, oxidation can yield 2-methyl-3-nitrobenzophenone through controlled reactions involving oxygen gas under specific temperatures .

The applications of 2-methyl-3-nitrobenzophenone are diverse:

  • Photoinitiators: It is used in photopolymerization processes in coatings and inks.
  • Dyes and Pigments: Its color properties make it suitable for use in dyes.
  • Pharmaceuticals: Due to its potential biological activities, it may find applications in drug development.

Several compounds share structural similarities with 2-methyl-3-nitrobenzophenone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-NitrobenzophenoneContains a nitro group on one aromatic ringKnown for its use in organic synthesis
4-NitrobenzophenoneNitro group para to the carbonylExhibits different reactivity patterns
4-Methyl-4'-nitrobenzophenoneMethyl and nitro groups on opposite sidesMay have enhanced solubility due to methyl group

These compounds differ primarily in the position of substituents on the aromatic rings, which influences their chemical reactivity and biological activity.

XLogP3

3.5

Wikipedia

AGN-PC-0N6MFY

Dates

Modify: 2023-07-26

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